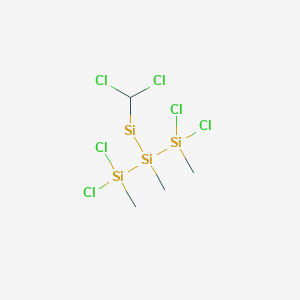CID 78062316
CAS No.:
Cat. No.: VC20662392
Molecular Formula: C4H10Cl6Si4
Molecular Weight: 383.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H10Cl6Si4 |
|---|---|
| Molecular Weight | 383.2 g/mol |
| Standard InChI | InChI=1S/C4H10Cl6Si4/c1-12(7,8)14(3,11-4(5)6)13(2,9)10/h4H,1-3H3 |
| Standard InChI Key | ODOIQZVNCCRXRB-UHFFFAOYSA-N |
| Canonical SMILES | C[Si]([Si]C(Cl)Cl)([Si](C)(Cl)Cl)[Si](C)(Cl)Cl |
Introduction
Chemical Identification and Structural Analysis
PubChem Database Entries
PubChem entries for similar CIDs (e.g., CID 78063816, CID 78067046) include molecular formulas, weights, and structural descriptors such as SMILES, InChI, and InChIKey . For example:
-
CID 78063816: A silicon-containing organochloride with the formula and a molecular weight of 249.76 g/mol .
-
CID 78067046: A gallium-lanthanum intermetallic compound () with a molecular weight of 417.80 g/mol.
These entries typically provide computed properties like hydrogen bond donor/acceptor counts, rotatable bonds, and topological polar surface area . For CID 78062316, analogous metadata could clarify its reactivity, solubility, and potential biological interactions.
Synthesis and Chemical Reactivity
Synthetic Pathways for Analogous Compounds
Synthesis of silicon- or metal-based compounds often involves nucleophilic substitutions, cyclizations, or coupling reactions. For instance:
-
CID 78063816: Likely synthesized via Friedel-Crafts alkylation or silylation reactions, given its aryl-silicon backbone .
-
CID 78067972: A tin-containing compound () potentially prepared through Stille coupling or transmetalation .
If CID 78062316 shares structural features with these compounds, its synthesis might require specialized catalysts or inert conditions to stabilize reactive intermediates.
Biological and Pharmacological Activities
Mechanistic Insights from Related CIDs
Triazole derivatives (e.g., CID 780630) exhibit antimicrobial and anticancer properties due to their ability to inhibit enzymes like cytochrome P450 or disrupt DNA synthesis . Similarly, organometallic compounds (e.g., CID 78067046) are explored for catalytic or electronic applications.
Research Gaps and Future Directions
The absence of data on CID 78062316 underscores the need for:
-
Structural Elucidation: X-ray crystallography or NMR spectroscopy to resolve its atomic arrangement.
-
Property Profiling: Experimental determination of solubility, stability, and toxicity.
-
Application Testing: Screening for biological activity or material performance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume